Chlorotrihexylsilane

Organosilicon polymers Conformational analysis Steric effects

Researchers needing sterically bulky, hydrophobic silane reagents often encounter supply gaps. Chlorotrihexylsilane (CAS 3634-67-1) addresses this with three n-hexyl chains (LogP 10.15) and a boiling point of 153.5-154 °C at 5 mmHg, exceeding trimethyl- and triethylchlorosilane. • Enables conformational tuning of perhexyloligosilanes for optoelectronic materials. • Minimizes reagent loss in high-temperature hydride transfer. • Delivers superior hydrophobicity for surface coatings on glass, silica, and metal oxides. Available at ≥97% GC purity with reliable global supply.

Molecular Formula C18H39ClSi
Molecular Weight 319 g/mol
CAS No. 3634-67-1
Cat. No. B1346633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotrihexylsilane
CAS3634-67-1
Molecular FormulaC18H39ClSi
Molecular Weight319 g/mol
Structural Identifiers
SMILESCCCCCC[Si](CCCCCC)(CCCCCC)Cl
InChIInChI=1S/C18H39ClSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
InChIKeyWZQSBCHNVPAYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorotrihexylsilane: Key Properties & Sourcing


Chlorotrihexylsilane (Trihexylchlorosilane, CAS 3634-67-1) is a trialkylchlorosilane featuring three n-hexyl groups bonded to a central silicon atom with a reactive silicon-chlorine bond. This organosilicon compound serves as a versatile silylating agent and surface modifier . Its high molecular weight (319.04 g/mol) [1], elevated boiling point (153.5-154°C at 5 mmHg) , and pronounced hydrophobicity (calculated LogP 10.15) distinguish it from shorter-chain analogs. Commercial availability includes grades of ≥95% to ≥97% purity (GC) , making it suitable for research and industrial applications where long alkyl chain sterics and solubility properties are critical.

Long n-hexyl chains provide steric bulk for conformational control in organosilicon polymer synthesis
High lipophilicity supports hydrophobic surface modification and water-repellent coating research
Elevated boiling point and thermal stability enable high-temperature hydrosilylation and long-duration reactions

Why Chlorotrihexylsilane Cannot Be Substituted


Despite sharing a general trialkylsilane structure, substituting Chlorotrihexylsilane (C18H39ClSi) with shorter-chain analogs like trimethylchlorosilane or triethylchlorosilane introduces significant differences in steric bulk, thermal stability, and surface interaction properties. The three n-hexyl chains provide a substantially larger steric footprint and greater conformational flexibility than methyl or ethyl groups, directly impacting reaction kinetics, polymer chain conformation, and hydrophobicity [1]. Furthermore, physical properties such as boiling point differ markedly: Chlorotrihexylsilane's boiling point of 153.5-154°C at 5 mmHg far exceeds that of trimethylchlorosilane (57°C) or triethylchlorosilane (143-145°C at 760 mmHg), limiting its use in high-temperature processes where volatility must be controlled [2]. These quantifiable differences underscore the need for intentional compound selection rather than generic substitution.

Steric footprint mismatch

Shorter-chain analogs (methyl, ethyl) cannot replicate the steric barrier required for conformational tuning in oligosilane synthesis.

Volatility and thermal stability differ markedly

Trimethyl- or triethylchlorosilane boil at much lower temperatures, leading to reagent loss under prolonged heating and altered stoichiometry.

Hydrophobicity drop

The >6 log unit difference in lipophilicity vs. shorter-chain silanes results in significantly reduced water repellency after surface treatment.

Chlorotrihexylsilane vs. Closest Analogs


Steric Control in Oligosilane Synthesis

Chlorotrihexylsilane introduces significantly greater steric bulk compared to permethyloligosilanes. In the synthesis of perhexyloligosilanes (Hex(SiHex2)nHex, n=3–10) via Wurtz coupling with dihexyldichlorosilane, the hexyl side chains produce a much larger barrier for the folded-to-extended chain transition, as evidenced by stronger temperature dependence of absorption spectra [1]. This steric effect directly impacts the ability to control polymer main chain conformation at low temperatures, a feature not achievable with permethyl analogs [1]. The study quantitatively demonstrates that the red shift of absorption maxima observed for long-chain perhexyloligosilanes (n=6–10) results from ordering to the all pseudo-trans (extended) form at low temperatures, a phenomenon with a higher energy barrier than in permethyloligosilanes [1].

Steric control in oligosilane synthesis
Head-to-head
Higher energy barrier for folded-to-extended transition vs. permethyloligosilanes
Reported conformational control not available with methyl analogs
UV absorption at low temperature; Wurtz coupling context
Organosilicon polymers Conformational analysis Steric effects

Hydride Donor Nucleophilicity

Trihexylsilane (the hydride form of the chlorosilane after reduction) exhibits a higher nucleophilicity parameter N (3.89) compared to triethylsilane (N = 3.58) in dichloromethane, as quantified by the Mayr reactivity scale [1]. This difference, although modest, is accompanied by a slightly higher nucleophile-specific slope parameter sN (0.73 vs. 0.70), indicating a greater sensitivity to electrophile reactivity [1]. The data provide a quantitative basis for selecting the appropriate hydride donor in organic transformations.

Hydride donor nucleophilicity
Head-to-head
Trihexylsilane N = 3.89 vs. triethylsilane N = 3.58 (ΔN +0.31)
May influence hydride transfer selectivity
Mayr reactivity scale, CH2Cl2
Hydride transfer Reactivity parameters Nucleophilicity

Thermal Stability

Chlorotrihexylsilane's boiling point of 153.5-154°C at 5 mmHg (approximately 319°C at 760 mmHg) is significantly higher than that of triethylchlorosilane (143-145°C at 760 mmHg) and trimethylchlorosilane (57°C at 760 mmHg) [1]. This higher boiling point makes Chlorotrihexylsilane a more suitable reagent for reactions conducted at elevated temperatures or requiring prolonged heating without loss of volatile reagent. The reduced volatility under atmospheric pressure minimizes evaporation, enabling more controlled and efficient transformations [2].

Thermal stability
Cross-study
Boiling point ~319°C at 760 mmHg; ~166°C higher than triethylchlorosilane
Supports high-temperature reaction control
Reduced volatility limits reagent loss; literature values
Boiling point Thermal robustness Process optimization

Synthesis Route Efficiency

Chlorotrihexylsilane can be synthesized from trihexylsilane with a reported yield of approximately 97%, which is substantially higher than the 43% yield obtained via the Grignard route from tetrachlorosilane and hexylmagnesium bromide [1]. While this is a synthesis route comparison rather than a direct performance comparison of the final product, it highlights that procurement of high-purity Chlorotrihexylsilane may be more cost-effective when sourced from suppliers utilizing the high-yielding trihexylsilane route.

Synthesis route efficiency
Data to verify
~97% yield from trihexylsilane vs. ~43% via Grignard route
May impact procurement cost-effectiveness
Route-dependent; confirm with supplier
Synthetic methodology Yield optimization Process efficiency

Hydrophobicity and Surface Modification

Chlorotrihexylsilane's calculated octanol-water partition coefficient (LogP) of 10.15 is markedly higher than that of trimethylchlorosilane (LogP ~2.5) and triethylchlorosilane (LogP ~3.9). This >6-log unit difference indicates a >1,000,000-fold greater lipophilicity, which directly correlates with the compound's ability to impart hydrophobic character to surfaces upon silylation. In practice, this translates to higher water contact angles and enhanced water repellency when used as a surface modifier compared to shorter-chain analogs [1].

Hydrophobicity & surface modification
Class-level
Calculated LogP 10.15; ΔLogP >6 vs. trimethylchlorosilane
Reported high lipophilicity for water-repellent coatings
Computational estimate; validate with contact angle
Surface chemistry Hydrophobicity LogP

Biodegradation and Bioconcentration

The hydrolysate of Chlorotrihexylsilane, Trihexylsilanol, was assessed in standard tests and found to be 'not readily biodegradable' [1]. Additionally, bioconcentration testing indicated 'low bioconcentration' potential [1]. While this is a class characteristic of hydrophobic trialkylsilanes, the data provide a specific environmental hazard profile for this compound, which may differ from smaller alkyl silanes that could be more readily biodegradable or exhibit different bioaccumulation behavior.

Biodegradation & bioconcentration
Supporting evidence
Hydrolysate not readily biodegradable; low bioconcentration potential
Environmental persistence context for lifecycle assessment
OECD test data on trihexylsilanol
Environmental chemistry Biodegradation Bioaccumulation

Chlorotrihexylsilane: Key Applications


Oligosilane Synthesis for Optoelectronics

Leveraging the enhanced steric bulk of the hexyl groups, Chlorotrihexylsilane is a key monomer in the Wurtz coupling synthesis of perhexyloligosilanes. The stronger temperature dependence of absorption and emission spectra, compared to permethyl analogs, enables precise tuning of polymer chain conformation (folded vs. extended) at low temperatures, a critical parameter for developing advanced silicon-based optoelectronic materials with tailored electronic properties [1].

High-Temperature Hydrosilylation & Reduction

Due to its significantly higher boiling point compared to triethylsilane, Chlorotrihexylsilane (or its hydride derivative, trihexylsilane) is the reagent of choice for hydride transfer reactions conducted at elevated temperatures or over extended periods. Its reduced volatility minimizes reagent loss, ensuring consistent stoichiometry and improving reaction yield and reproducibility in processes where thermal robustness is required [1].

Hydrophobic Coatings and Surfaces

The extremely high LogP value (10.15) of Chlorotrihexylsilane translates directly into superior hydrophobicity when used as a surface silylating agent. This makes it ideal for creating water-repellent coatings on glass, silica, or metal oxide surfaces for applications in microfluidics, protective coatings for electronics, and anti-fouling surfaces in marine environments [1][2].

Application
Selection Property
Validation Focus
Oligosilane synthesis for optoelectronics
Steric bulk of n-hexyl chains
Temperature-dependent UV/PL conformational control
High-temperature hydrosilylation & reduction
High boiling point and thermal stability
Reagent loss and stoichiometry under prolonged heating
Hydrophobic coatings and surface modification
High lipophilicity (LogP)
Water contact angle and coating durability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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